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Compound of Interest

3-Fluoro-4-
Compound Name: _
(trifluoromethyl)benzophenone

cat. No.: B1302125

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzophenone: Properties,
Synthesis, and Applications

Foreword

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and
materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of
molecular design. The unique electronic properties of fluorine and trifluoromethyl groups can
profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding
affinity. 3-Fluoro-4-(trifluoromethyl)benzophenone emerges as a pivotal building block,
offering a synthetically versatile scaffold for the creation of complex molecular architectures.
This guide provides a comprehensive technical overview of its chemical and physical
properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, tailored
for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical
Characteristics

3-Fluoro-4-(trifluoromethyl)benzophenone is an aromatic ketone characterized by a
benzophenone core substituted with both a fluorine atom and a trifluoromethyl group on one of
the phenyl rings. These substitutions create a unique electronic environment that dictates its
chemical behavior.
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Table 1: Chemical Identifiers and Nomenclature

Identifier Value
IUPAC Name --INVALID-LINK--methanone
CAS Number 243128-47-4[1][2]

Molecular Formula

C14HsF4O[1][2]

Molecular Weight

268.21 g/mol [1]

Canonical SMILES

C1=CC=C(C=C1)C(=0)C2=CC(=C(C=C2)C(F)

(FF)F(3]

InChlKey

MTIRNKSQHDWCIJ-UHFFFAOYSA-NI[3]

The physical properties of this compound are heavily influenced by the two electron-

withdrawing groups, which contribute to its solid nature at room temperature and its thermal

stability.

Table 2: Physicochemical Properties

Property Value Source
White to off-white crystalline )

Appearance ] Generic
solid

Melting Point 64-67 °C [1]

- ) Not well-documented, high

Boiling Point N -
boiling expected
Soluble in common organic

Solubility solvents (e.g., CHz2Clz, THF, Generic
Acetone). Insoluble in water.

Storage Temperature 2-8°C[1] Generic

Spectroscopic Profile: A Structural Fingerprint
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Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Fluoro-4-
(trifluoromethyl)benzophenone. The following data represents expected values based on its
structure and data from analogous compounds.

Table 3: Key Spectroscopic Data

Technique Characteristic Peaks and Interpretation

0 7.2-8.0 ppm: A complex multiplet region
corresponding to the 8 aromatic protons. The
protons on the unsubstituted phenyl ring will

1H NMR appear as distinct multiplets. The protons on the
substituted ring will show complex splitting
patterns due to coupling with each other and

with the 1°F nuclei.

0 ~195 ppm: Carbonyl carbon (C=0). 6 120-140

ppm: Aromatic carbons. Signals for carbons

bonded to fluorine will show characteristic C-F
13C NMR ] ]

coupling. & ~123 ppm (quartet): Trifluoromethyl

carbon (CFs), with a typical *JCF coupling

constant of ~270-280 Hz.

Two distinct signals expected: One for the single
fluorine atom on the ring and one for the

F NMR _ _ o
trifluoromethyl group. The signals will likely

show coupling to each other (*JFF).

~1670 cm~t: Strong C=0 (ketone) stretching
vibration. ~1250-1000 cm~1: Strong C-F

IR Spectroscopy stretching vibrations from both the aryl-F and
CFs groups. ~3100-3000 cm~1: Aromatic C-H

stretching.

m/z 268: Molecular ion peak [M]*. m/z 191:
Loss of phenyl group (-CsHs). m/z 105: Benzoyl
cation [CeHsCO]*. m/z 77: Phenyl cation
[CeHs]*.

Mass Spectrometry (EI)
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Protocol: Acquiring and Interpreting NMR Spectra

o Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated
solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

» 1H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region will be
crowded. Higher field strength (=400 MHz) is recommended for better resolution.

e 19F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is crucial for
observing the two distinct fluorine environments and their potential coupling.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time
or a more concentrated sample may be needed to observe the quaternary carbons and the
CFs quartet clearly.

« Interpretation Causality: The presence of a carbonyl carbon near 195 ppm confirms the
benzophenone core. The quartet in the 13C NMR is a definitive signature of the CFs group.
The °F NMR provides unambiguous evidence for the two different fluorine environments,
validating the substitution pattern.

Synthesis and Reactivity Profile
Synthetic Pathway: Friedel-Crafts Acylation

The most direct and common method for synthesizing benzophenones is the Friedel-Crafts
acylation.[4] For this specific molecule, the reaction involves the acylation of benzene with 3-
fluoro-4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst.

Step-by-Step Synthesis Protocol:

e Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AICls, 1.1
equivalents) and an anhydrous solvent like dichloromethane (DCM).

o Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 3-fluoro-4-
(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM dropwise to the stirred suspension.
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» Benzene Addition: Following the formation of the acylium ion complex, add benzene (1.0-1.2
equivalents) dropwise, maintaining the temperature at 0°C.

e Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-
12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring it
over crushed ice and concentrated HCI. This hydrolyzes the aluminum complexes.

o Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM
(2x). Combine the organic layers, wash with brine, dry over anhydrous NazSOu4, filter, and
concentrate under reduced pressure. The crude product is then purified, typically by column
chromatography on silica gel or recrystallization.

Synthesis Workflow Diagram
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Caption: Friedel-Crafts acylation workflow for synthesis.

Chemical Reactivity

The reactivity is dominated by the ketone and the electron-deficient aromatic ring.

o Ketone Carbonyl: The carbonyl group is electrophilic and susceptible to nucleophilic attack. It
can be readily reduced to a secondary alcohol using agents like sodium borohydride
(NaBHa4). It can also undergo reactions with Grignard or organolithium reagents to form
tertiary alcohols.
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» Aromatic Rings: The phenyl ring bearing the fluoro and trifluoromethyl groups is strongly
deactivated towards electrophilic aromatic substitution due to the powerful electron-
withdrawing nature of the substituents. Conversely, it is activated for nucleophilic aromatic
substitution (SNAr), particularly at positions ortho and para to the activating groups, though
the ketone's steric hindrance and electronic effects complicate this. The unsubstituted phenyl
ring can undergo typical electrophilic substitution reactions.

Applications in Drug Discovery and Materials
Science

The true value of 3-fluoro-4-(trifluoromethyl)benzophenone lies in its role as a versatile
intermediate. The trifluoromethyl group is a highly sought-after substituent in medicinal
chemistry.

o Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile
group (like a methyl group) with a CFs group can block metabolic oxidation, thereby
increasing the drug's half-life.[5]

 Lipophilicity and Permeability: The CFs group significantly increases lipophilicity (Hansch 1t
value of +0.88), which can enhance a molecule's ability to cross cellular membranes and
improve bioavailability.[5]

» Binding Affinity: The high electronegativity of the CFs group can alter the electronic profile of
a molecule, enabling it to form unique interactions (e.g., dipole-dipole, halogen bonds) with
target proteins, potentially increasing binding affinity and potency.[5][6]

» Bioisosterism: The benzophenone core, and specifically its difluoromethylated derivatives,
can act as a bioisostere for other chemical groups, allowing chemists to modulate a
compound's properties while retaining its core biological activity.

This building block is therefore crucial for synthesizing novel candidates for a range of
therapeutic areas, from oncology to neurodegenerative diseases.

Safety, Handling, and Storage
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Proper handling of 3-fluoro-4-(trifluoromethyl)benzophenone is essential to ensure
laboratory safety. The compound is classified as an irritant.

GHS Hazard Information:
e H315: Causes skin irritation.[7][8][9]
e H319: Causes serious eye irritation.[7][8][9]

o H335: May cause respiratory irritation.[7][9][10]

Protocol: Safe Handling and PPE

o Engineering Controls: Always handle this chemical inside a certified chemical fume hood to
avoid inhalation of dust or vapors.[7][10]

o Personal Protective Equipment (PPE):

o Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN
166).[7][8]

o Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated
gloves properly.[7][8][10]

o Body Protection: Wear a standard laboratory coat. For larger quantities, consider
additional protective clothing.[7]

» Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[7][8][10]
Do not eat, drink, or smoke in the laboratory.[10]

o Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up
the solid material carefully, avoiding dust generation. Place in a sealed container for
disposal.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[7][8] Recommended storage is at 2-
8°C.[1]
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Safe Handling Workflow Diagram
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Caption: Standard workflow for safely handling the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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